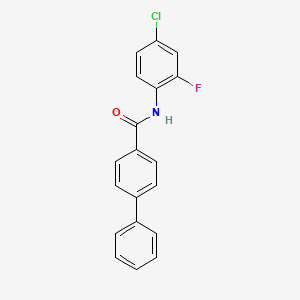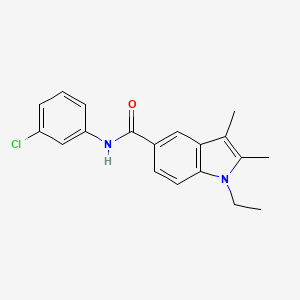
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide, also known as CMDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMDB is a member of the benzamide family of compounds and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has also been found to have anti-inflammatory and analgesic effects, and has been shown to inhibit the growth of Candida albicans.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic applications. It has been shown to have antitumor and antifungal activity, as well as anti-inflammatory and analgesic effects. However, one limitation of using 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide is its toxicity. It has been found to be toxic to normal cells at high concentrations, and further studies are needed to determine its safety and efficacy.
Future Directions
There are a number of future directions for research involving 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide. One area of research could be to investigate its potential as an anti-inflammatory and analgesic agent. Another area of research could be to investigate its potential as an antifungal agent. Further studies are also needed to determine its safety and efficacy in the treatment of cancer. Overall, 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide involves a multistep process that starts with the reaction of 3,5-dimethylphenylamine with thionyl chloride to form 2-chloro-3,5-dimethylbenzenamine. This intermediate is then reacted with potassium thioacetate to form 2-chloro-3,5-dimethylphenylthioacetamide. The final step involves the reaction of 2-chloro-3,5-dimethylphenylthioacetamide with methyl iodide to form 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide.
Scientific Research Applications
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have antitumor activity against human breast cancer cells, as well as antifungal activity against Candida albicans. 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has also been found to have potential as an anti-inflammatory agent and an analgesic.
properties
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-10-6-11(2)8-12(7-10)18-16(19)14-9-13(20-3)4-5-15(14)17/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMQPWHLGVIOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)


![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)




![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)
![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)
